molecular formula C15H15N3O8S B11313029 Dimethyl 5-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11313029
M. Wt: 397.4 g/mol
InChI Key: CJLMLXXVDAIVGM-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzene-1,3-dicarboxylate is a complex organic compound that features a combination of pyrimidine and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide with dimethyl benzene-1,3-dicarboxylate under acidic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzene-1,3-dicarboxylate is unique due to its combination of pyrimidine and benzene rings, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15N3O8S

Molecular Weight

397.4 g/mol

IUPAC Name

dimethyl 5-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C15H15N3O8S/c1-7-11(12(19)17-15(22)16-7)27(23,24)18-10-5-8(13(20)25-2)4-9(6-10)14(21)26-3/h4-6,18H,1-3H3,(H2,16,17,19,22)

InChI Key

CJLMLXXVDAIVGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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